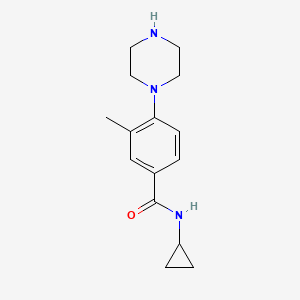
N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide
概述
描述
N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a cyclopropyl group, a methyl group, and a piperazine ring attached to a benzamide core
作用机制
Target of Action
The primary target of N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase which acts as an essential component of the MAP kinase signal transduction pathway .
Mode of Action
It is known to interact with its target, mapk14 . The interaction between the compound and MAPK14 may result in changes in the kinase’s activity, potentially influencing cellular processes such as proliferation, differentiation, and apoptosis .
Biochemical Pathways
Given its target, it is likely to influence pathways downstream of mapk14 . These could include pathways related to cellular stress responses, inflammation, and apoptosis .
Result of Action
Given its interaction with MAPK14, it may influence a variety of cellular processes, potentially leading to changes in cell proliferation, differentiation, and survival .
生化分析
Cellular Effects
It may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide is not well-established. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methyl-4-aminobenzoic acid with cyclopropylamine under suitable conditions to form N-cyclopropyl-3-methyl-4-aminobenzamide.
Piperazine Ring Introduction: The piperazine ring is introduced by reacting N-cyclopropyl-3-methyl-4-aminobenzamide with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the piperazine ring.
科学研究应用
N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with specific biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
相似化合物的比较
Similar Compounds
N-(4-Methyl-3-(piperazin-1-yl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: Similar structure with a pyrimidine ring.
N-(4-Methyl-3-(piperazin-1-yl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-yl)benzamide: Similar structure with a pyridine ring.
Uniqueness
N-Cyclopropyl-3-methyl-4-(piperazin-1-yl)benzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
N-cyclopropyl-3-methyl-4-piperazin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11-10-12(15(19)17-13-3-4-13)2-5-14(11)18-8-6-16-7-9-18/h2,5,10,13,16H,3-4,6-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTNYKIXZDQJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CC2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

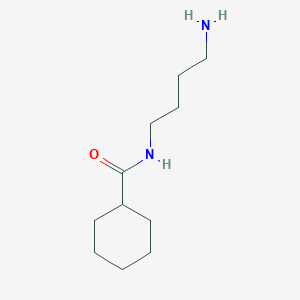
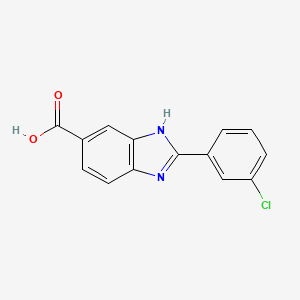
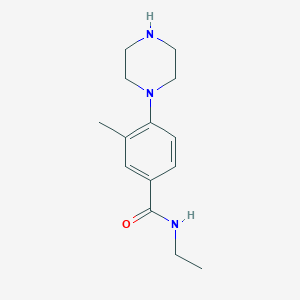

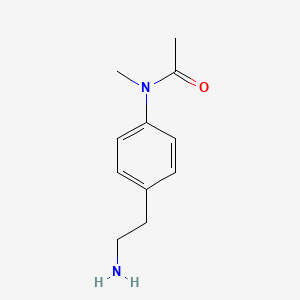
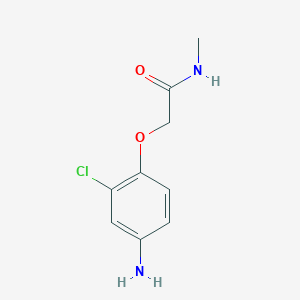
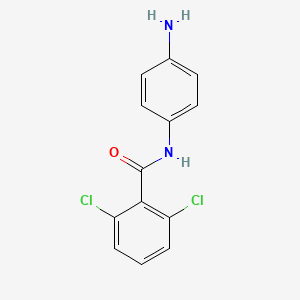
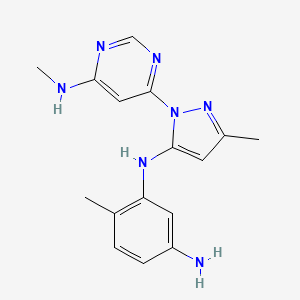
![2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid](/img/structure/B3073944.png)
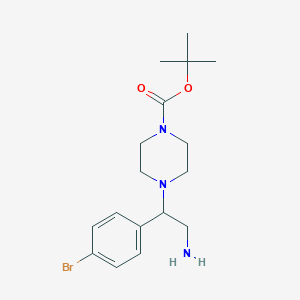
![3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3073959.png)
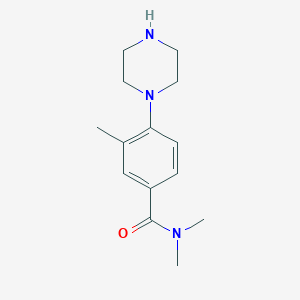
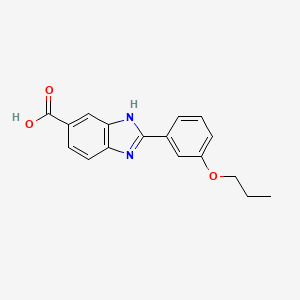
![3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid](/img/structure/B3073973.png)
